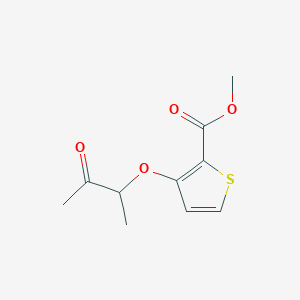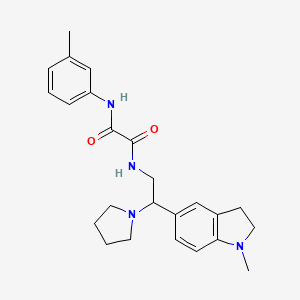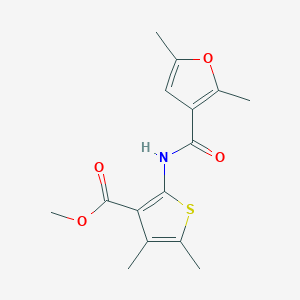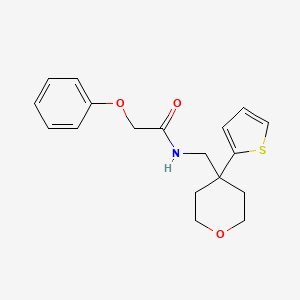
3-(1-メチル-2-オキソプロポキシ)-2-チオフェンカルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group and a 1-methyl-2-oxopropoxy substituent on the thiophene ring.
科学的研究の応用
Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate typically involves the esterification of 3-hydroxy-2-thiophenecarboxylic acid with methyl 2-oxopropanoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
化学反応の分析
Types of Reactions
Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.
作用機序
The mechanism of action of Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active thiophene carboxylate, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Methyl 3-(1-methyl-2-oxopropoxy)-2-furancarboxylate: Similar structure but with an oxygen atom in the ring instead of sulfur.
Ethyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(1-methyl-2-oxopropoxy)-2-pyridinecarboxylate: Similar structure but with a nitrogen atom in the ring instead of sulfur.
Uniqueness
Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen and nitrogen analogs. This makes it particularly valuable in the development of materials for electronic applications and in the synthesis of biologically active compounds.
特性
IUPAC Name |
methyl 3-(3-oxobutan-2-yloxy)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-6(11)7(2)14-8-4-5-15-9(8)10(12)13-3/h4-5,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDOMMHJXSNKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(SC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B2524119.png)
![1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide](/img/structure/B2524120.png)
![[2-Fluoro-5-(hydroxymethyl)phenyl]methanol](/img/structure/B2524121.png)



![(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2524130.png)

![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(METHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2524135.png)
![ethyl 2-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate](/img/structure/B2524136.png)
![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524137.png)
![N'-(2,5-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B2524139.png)
![Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2524141.png)

